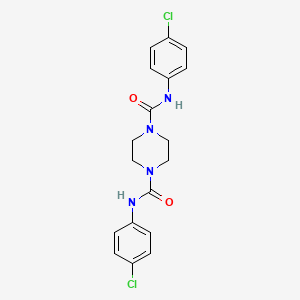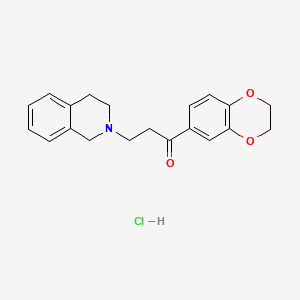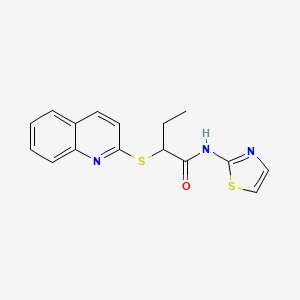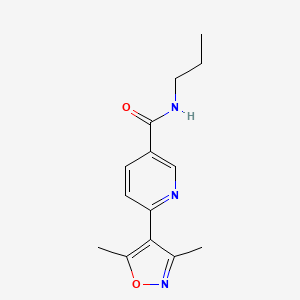
N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as C21H22ClN2O3S, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the glycine receptor antagonists class of drugs, which are known to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of glycine receptor activity. This inhibition leads to a decrease in the flow of chloride ions into the neuron, which results in a reduction in neuronal excitability. This mechanism of action has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability.
Biochemical and Physiological Effects:
N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders, such as epilepsy and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its high affinity for the glycine receptor. This high affinity allows for precise modulation of glycine receptor activity, which can be useful in studying the role of this receptor in various biological processes. However, one limitation of using this compound is that it may have off-target effects on other ionotropic receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the development of more selective glycine receptor antagonists that can be used to study the role of this receptor in specific biological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 4-chlorobenzylamine with 3,4-dimethylbenzoyl chloride and subsequent reaction with methylsulfonyl chloride to form the final product. This synthesis method has been optimized to produce high yields of pure N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the glycine receptor, which is a type of ionotropic receptor that plays a crucial role in the regulation of neuronal activity.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13-4-9-17(10-14(13)2)21(25(3,23)24)12-18(22)20-11-15-5-7-16(19)8-6-15/h4-10H,11-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNDFJSLAYOELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109766.png)
![tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylic acid](/img/structure/B5109774.png)

![2-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5109789.png)



![ethyl 3-(3-chlorobenzyl)-1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5109806.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)
![3-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5109816.png)
![N-(3-bromophenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5109818.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109848.png)

